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molecular formula C7H7N3OS B572896 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1232815-50-7

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B572896
M. Wt: 181.213
InChI Key: FBQWUZRBCRGRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

2-Methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (23.25 g, 0.1283 mol) was dissolved in Phosphoryl chloride (114 mL, 1.22 mol) and the reaction was then heated at 75° C. until HPLC showed consumption of starting material. The mixture was reduced and the solution was poured over ice. The solid was then filtered and washed with water to afford the desired product. The product was then allowed to dry under vacuum overnight to provide 25.47 grams of 4-Chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine as a yellow solid. 1H NMR (400 MHz, DMSO, d6) δ 8.16 (s, 1H), 7.05 (m, 1H), 6.98 (m, 1H), 2.55 (s, 3H).
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:8][C:7](=O)[C:6]2=[CH:10][CH:11]=[CH:12][N:5]2[N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[C:6]2=[CH:10][CH:11]=[CH:12][N:5]2[N:4]=[C:3]([S:2][CH3:1])[N:8]=1

Inputs

Step One
Name
Quantity
23.25 g
Type
reactant
Smiles
CSC1=NN2C(C(N1)=O)=CC=C2
Name
Quantity
114 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
the solution was poured over ice
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NN2C1=CC=C2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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